molecular formula C10H15ClN2O B1522541 3-Amino-N-ethyl-4-methylbenzamide hydrochloride CAS No. 21447-50-7

3-Amino-N-ethyl-4-methylbenzamide hydrochloride

Cat. No. B1522541
CAS RN: 21447-50-7
M. Wt: 214.69 g/mol
InChI Key: APNHCVSWBXRCNB-UHFFFAOYSA-N
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Description

“3-Amino-N-ethyl-4-methylbenzamide hydrochloride” is a chemical compound with the CAS Number: 21447-50-7 . It has a molecular weight of 214.69 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H14N2O.ClH/c1-3-12-10 (13)8-5-4-7 (2)9 (11)6-8;/h4-6H,3,11H2,1-2H3, (H,12,13);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . The storage temperature is room temperature .

Scientific Research Applications

  • DNA Damage and Transformation Studies

    • 3-Aminobenzamide, closely related to 3-Amino-N-ethyl-4-methylbenzamide hydrochloride, has been studied for its effects on DNA damage and cellular transformation. It enhances the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, indicating its role in DNA damage repair processes (Lubet et al., 1984).
  • Poly(ADP-ribose) Synthesis and DNA Repair

    • Investigations into the role of 3-Aminobenzamide in DNA repair processes have shown that it influences DNA break frequencies and repair replication in cells damaged by methyl methanesulfonate (Cleaver et al., 1985).
  • Pharmacological Properties

    • Studies on derivatives of benzamide, which include compounds similar to 3-Amino-N-ethyl-4-methylbenzamide hydrochloride, have shown properties like antiemetic and parasympathomimetic activities. These studies also explored their physicochemical properties like molar refractivity and polarizability (Sawale et al., 2016).
  • Environmental Applications

    • Research on related compounds has been conducted in the context of environmental science, particularly focusing on the adsorption properties for the removal of pollutants like Ni(II) from aqueous solutions. This demonstrates the potential of these compounds in environmental remediation processes (Rahman et al., 2019).
  • Polymer Synthesis

    • The synthesis and characterization of novel aromatic polyimides using diamines, including derivatives of benzamide, highlight the application of these compounds in the field of materials science (Butt et al., 2005).
  • Metabolic Effects and Cellular Processes

    • 3-Aminobenzamide has been studied for its wide-ranging effects on DNA precursor metabolism, affecting cell growth and the incorporation of nucleotides into DNA. This underscores its influence on fundamental cellular processes (Milam et al., 1986).
  • Photocatalytic Reactions

    • Compounds structurally related to 3-Amino-N-ethyl-4-methylbenzamide hydrochloride have been investigated for their role in photochemical electron transfer reactions, which is important in the field of photochemistry (Poole et al., 2002).
  • Pharmacokinetics and Antiulcer Activities

    • Research on phenylethylamine derivatives of benzamide compounds, such as 3-Amino-N-ethyl-4-methylbenzamide hydrochloride, has revealed their potential in the treatment of ulcers, including evaluations of their biopharmaceutical characteristics (Hosokami et al., 1995).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-amino-N-ethyl-4-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-3-12-10(13)8-5-4-7(2)9(11)6-8;/h4-6H,3,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNHCVSWBXRCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-ethyl-4-methylbenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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